molecular formula C9H12Br2O B13165754 2-Bromo-5-(3-bromo-2,2-dimethylpropyl)furan

2-Bromo-5-(3-bromo-2,2-dimethylpropyl)furan

Cat. No.: B13165754
M. Wt: 296.00 g/mol
InChI Key: XITRXMUACRMJFS-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-bromo-2,2-dimethylpropyl)furan is a brominated furan derivative featuring a 3-bromo-2,2-dimethylpropyl substituent at the 5-position of the furan ring. Brominated furans are often employed as intermediates in organic synthesis due to their electrophilic reactivity, enabling cross-coupling reactions or serving as precursors for bioactive molecules .

Properties

Molecular Formula

C9H12Br2O

Molecular Weight

296.00 g/mol

IUPAC Name

2-bromo-5-(3-bromo-2,2-dimethylpropyl)furan

InChI

InChI=1S/C9H12Br2O/c1-9(2,6-10)5-7-3-4-8(11)12-7/h3-4H,5-6H2,1-2H3

InChI Key

XITRXMUACRMJFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=C(O1)Br)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3-bromo-2,2-dimethylpropyl)furan typically involves the bromination of a furan derivative. One common method is the bromination of 5-(3-bromo-2,2-dimethylpropyl)furan using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-bromo-2,2-dimethylpropyl)furan undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furan derivatives, while oxidation can produce furanones or other oxidized products .

Scientific Research Applications

2-Bromo-5-(3-bromo-2,2-dimethylpropyl)furan has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-bromo-2,2-dimethylpropyl)furan involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which can influence its reactivity and interactions with biological molecules. The furan ring can also undergo various chemical transformations, contributing to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-Bromo-5-(3-bromo-2,2-dimethylpropyl)furan and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent at 5-Position Key Properties
This compound C₉H₁₁Br₂O* 306.0* 3-bromo-2,2-dimethylpropyl High lipophilicity; potential stability
2-Bromo-5-(3-bromopropyl)furan C₇H₈Br₂O 267.95 3-bromopropyl Simpler alkyl chain; lower steric bulk
Furvina (G1) C₆H₃Br₂NO₃ 296.92 2-bromo-2-nitroethenyl Antibacterial activity; mutagenicity
2-Bromo-5-(3-chloro-2,2-dimethylpropyl)furan C₈H₁₁BrClO* 229.5* 3-chloro-2,2-dimethylpropyl Halogen variation; reduced reactivity
Key Observations:
  • Lipophilicity : The 2,2-dimethylpropyl group in the target compound increases steric hindrance and lipophilicity compared to 2-Bromo-5-(3-bromopropyl)furan, which may enhance its bioavailability in hydrophobic environments .
  • Reactivity : Furvina (G1) contains a nitroethenyl group, enabling electrophilic addition reactions (e.g., with cysteine thiols) that are absent in the target compound .

Biological Activity

2-Bromo-5-(3-bromo-2,2-dimethylpropyl)furan is a synthetic organic compound characterized by a furan ring with multiple bromine substitutions. Its unique structure suggests potential biological activities, particularly in pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity against cancer cells, and potential mechanisms of action.

  • Molecular Formula : C₉H₁₂Br₂O
  • Molecular Weight : Approximately 279.00 g/mol
  • Structural Features : The compound features two bromine atoms which enhance its reactivity and biological interaction potential.

Antimicrobial Properties

Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. Research has shown that brominated furan derivatives can interfere with microbial growth through various mechanisms, including disruption of cell membrane integrity and inhibition of metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructureAntimicrobial ActivityReference
This compoundStructureModerate against Gram-positive bacteria
3-Bromo-2,2-dimethylpropylfuranStructureEffective against E. coli
2-Bromo-4-(3-chloro-2,2-dimethylpropyl)furanStructureBroad-spectrum activity

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Notably, studies using the MTT assay have shown that this compound can inhibit cell proliferation effectively.

Case Study: Cytotoxicity Evaluation
In a study examining the effects on colorectal cancer (CRC) cell lines (HCT116), the compound demonstrated an IC₅₀ value indicative of significant antiproliferative activity. The results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Table 2: Cytotoxicity Data

Cell LineIC₅₀ (µM)Mechanism of ActionReference
HCT11635Induction of oxidative stress
SW48040Apoptosis via mitochondrial pathways
MCF750Cell cycle arrest

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.
  • Membrane Disruption : Brominated compounds can integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Oxidative Stress Induction : The introduction of reactive oxygen species (ROS) may play a crucial role in mediating cytotoxic effects in cancer cells.

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